4,5-Dimethyl-1-hexene

Description

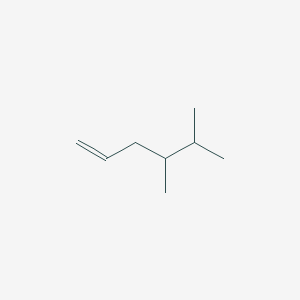

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBUBEFUNVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871253 | |

| Record name | 1-hexene, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 4,5-Dimethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16106-59-5 | |

| Record name | 4,5-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16106-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-DIMETHYL-1-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hexene, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1-hexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9BXB99N8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide to 4,5-Dimethyl-1-hexene: Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16. As a member of the alkene family, its chemical behavior is primarily defined by the reactivity of its carbon-carbon double bond. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a discussion of its synthesis, characteristic reactions, and safety considerations. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or consider this compound in their work.

Chemical and Physical Properties

Compound Identification

| Identifier | Value |

| IUPAC Name | 4,5-dimethylhex-1-ene[3] |

| CAS Number | 16106-59-5[3][4] |

| Molecular Formula | C8H16[1][3][4][5] |

| Molecular Weight | 112.21 g/mol [3] |

| Canonical SMILES | CC(C)C(C)CC=C[3][5] |

| InChI Key | UFWIBUBEFUNVNI-UHFFFAOYSA-N[3][4] |

| Synonyms | 1-Hexene, 4,5-dimethyl-; 4,5-dimethylhex-1-ene[3][4] |

Physical Properties

Precise experimental values for the boiling point, melting point, and density of this compound are not consistently reported in publicly accessible databases. However, data for isomeric and related compounds can be used for estimation.

| Property | Value | Notes |

| Physical State | Liquid | [1][2] |

| Boiling Point | Not available | For comparison, 1-hexene boils at 60-66 °C and 5,5-dimethyl-1-hexene boils at 103 °C.[6][7] |

| Melting Point | Not available | For comparison, the melting point of 1-hexene is -140 °C.[8] |

| Density | Not available | For comparison, the density of 1-hexene is 0.678 g/mL at 25 °C and 5,5-dimethyl-1-hexene is 0.709 g/mL.[6][7] |

| Solubility | Insoluble in water | Expected behavior for a hydrocarbon. Soluble in non-polar organic solvents like alcohol, ether, and benzene.[7][8][9] |

| Enthalpy of Vaporization (ΔvapH°) | 38.5 kJ/mol |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For this compound, the following information is available:

-

Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, which can be useful for identifying the compound and determining its fragmentation pattern.[3][4]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would show characteristic peaks for the C=C double bond and C-H bonds of the alkene and alkyl groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature, data for isomers such as 4,4-dimethyl-1-hexene are available and can provide an indication of the expected chemical shift regions.[10] For this compound, one would expect to see signals in the olefinic region (around 4.5-6.0 ppm in ¹H NMR) and the aliphatic region (around 0.8-2.2 ppm in ¹H NMR).

Synthesis and Reactivity

Synthetic Pathway

A potential synthesis route for this compound has been documented, involving specific precursors.

Caption: A diagram illustrating a known synthesis pathway for this compound from its precursors.[1]

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. A particularly useful reaction in synthetic organic chemistry is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond.

This protocol describes a general procedure for the hydroboration-oxidation of a terminal alkene like this compound to yield the corresponding primary alcohol, 4,5-dimethyl-1-hexanol.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and ice bath

Procedure:

-

Hydroboration Step:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the alkene. The amount of BH₃·THF should be in a slight molar excess relative to the alkene.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately one hour, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Oxidation Step:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the aqueous sodium hydroxide solution to the flask, followed by the slow, dropwise addition of the 30% hydrogen peroxide solution. This step is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

-

The resulting mixture can then be worked up by separating the organic layer, extracting the aqueous layer with a suitable organic solvent (e.g., diethyl ether), combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to yield the crude alcohol product. Purification can be achieved by distillation or column chromatography.

-

Caption: A workflow diagram of the hydroboration-oxidation reaction of this compound.

Role in Signaling Pathways and Drug Development

Based on a comprehensive search of publicly available literature, there is currently no evidence to suggest that this compound plays a direct role in biological signaling pathways or is utilized as a key intermediate in current drug development programs. Its primary relevance to the pharmaceutical and life sciences industries would likely be as a simple hydrocarbon solvent or a potential starting material for more complex molecular scaffolds, though specific applications are not widely documented.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Flammability: It is a highly flammable liquid and vapor.[3][11] Keep away from heat, sparks, open flames, and other ignition sources.

-

Health Hazards: Overexposure may cause skin and eye irritation.[3][11] Inhalation of vapors may have anesthetic effects, leading to drowsiness, dizziness, and headache.[2][3][11]

-

Aspiration Hazard: Similar to other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.[3]

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | C8H16 | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-Hexene CAS#: 592-41-6 [m.chemicalbook.com]

- 8. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexane - Wikipedia [en.wikipedia.org]

- 10. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (4S)-4,5-dimethylhex-1-ene | C8H16 | CID 59911088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4,5-Dimethyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 4,5-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. The document details established methodologies, including the Wittig reaction, a Grignard reagent-based approach, and the dehydration of the corresponding alcohol. Each method is presented with a comprehensive experimental protocol, quantitative data where available, and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a terminal alkene with a branched alkyl chain, making it a useful building block in the synthesis of more complex organic molecules. Its structure presents unique challenges and opportunities in synthetic chemistry. This guide explores three primary methods for its synthesis, providing detailed protocols that can be adapted for various research and development applications.

Synthetic Pathways

Three principal synthetic strategies for the preparation of this compound are outlined below. Each pathway offers distinct advantages and is suited for different starting materials and laboratory capabilities.

Wittig Reaction

The Wittig reaction is a reliable method for the formation of alkenes from carbonyl compounds. In this case, 3-methylbutanal is reacted with methylenetriphenylphosphorane, a phosphorus ylide, to yield the desired terminal alkene. This method is known for its regioselectivity in placing the double bond.

Grignard Reaction

A Grignard-based approach offers a versatile route to this compound. The synthesis involves the reaction of allylmagnesium bromide with 3-methylbutanal to form the corresponding secondary alcohol, 4,5-dimethyl-1-hexen-3-ol. Subsequent removal of the hydroxyl group would be required to yield the target alkene. While multi-step, this pathway allows for the construction of the carbon skeleton from smaller, readily available precursors.

Dehydration of 4,5-Dimethyl-1-hexanol

The acid-catalyzed dehydration of 4,5-dimethyl-1-hexanol provides a direct route to a mixture of isomeric alkenes, including the target compound, this compound. The regioselectivity of the elimination can be influenced by the choice of dehydrating agent and reaction conditions.

Data Presentation

The following tables summarize the key reagents and expected products for each synthetic pathway.

| Table 1: Reagents and Products for the Wittig Reaction | |

| Starting Material | 3-Methylbutanal |

| Reagent | Methylenetriphenylphosphorane (generated in situ from methyltriphenylphosphonium bromide and a strong base) |

| Product | This compound |

| Byproduct | Triphenylphosphine oxide |

| Table 2: Reagents and Products for the Grignard Reaction Pathway | |

| Step 1: Grignard Reaction | |

| Starting Material | 3-Methylbutanal |

| Reagent | Allylmagnesium bromide |

| Intermediate | 4,5-Dimethyl-1-hexen-3-ol |

| Step 2: Deoxygenation (Conceptual) | |

| Starting Material | 4,5-Dimethyl-1-hexen-3-ol |

| Reagent | (Requires further transformation not detailed here) |

| Product | This compound |

| Table 3: Reagents and Products for the Dehydration of 4,5-Dimethyl-1-hexanol | |

| Starting Material | 4,5-Dimethyl-1-hexanol |

| Reagent | Strong acid catalyst (e.g., H₂SO₄, H₃PO₄) |

| Product | This compound (and other isomers) |

| Byproduct | Water |

| Table 4: Physical and Spectroscopic Data for this compound | |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | ~105-107 °C (estimated) |

| ¹H NMR (CDCl₃, predicted) | δ 5.8 (m, 1H), 4.9 (m, 2H), 2.0 (m, 2H), 1.7 (m, 1H), 1.3 (m, 1H), 0.9 (d, 6H), 0.8 (d, 3H) |

| ¹³C NMR (CDCl₃, predicted) | δ 139.5, 114.5, 45.0, 38.0, 31.0, 20.0, 19.0, 14.0 |

| IR (neat, predicted) | 3075, 2960, 1640, 910 cm⁻¹ |

| Mass Spectrum (EI, m/z) | 112 (M+), 97, 83, 69, 56, 43 (base peak) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the three proposed methods. These protocols are based on general procedures for these reaction types and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis via Wittig Reaction

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

3-Methylbutanal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of the orange-red ylide indicates the reaction is proceeding. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of 3-methylbutanal (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide. To remove this byproduct, triturate the crude residue with cold pentane and filter. The pentane solution contains the desired product. Carefully remove the pentane by distillation to yield this compound.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

3-Methylbutanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Concentrated sulfuric acid

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3-methylbutanal (1.0 eq) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Purification of the Alcohol: Filter and concentrate the organic phase to obtain crude 4,5-dimethyl-1-hexen-3-ol. This intermediate can be purified by fractional distillation under reduced pressure.

-

Dehydration: This step is presented conceptually as the direct dehydration of the secondary alcohol can lead to a mixture of products and rearrangements. A more controlled elimination would be necessary.

Protocol 3: Synthesis via Dehydration of 4,5-Dimethyl-1-hexanol

Materials:

-

4,5-Dimethyl-1-hexanol

-

Concentrated phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Dehydration Reaction: In a round-bottom flask equipped with a fractional distillation apparatus, place 4,5-dimethyl-1-hexanol (1.0 eq) and a few boiling chips. Add concentrated phosphoric acid (0.3 eq) dropwise with swirling.

-

Distillation: Heat the mixture gently. The alkene and water will co-distill. Collect the distillate in a receiver cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride. Decant the dried liquid into a clean, dry flask and purify by simple distillation, collecting the fraction corresponding to the boiling point of this compound.

Visualizations

Reaction Pathway Diagrams

Caption: Wittig reaction pathway for the synthesis of this compound.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Profile of 4,5-Dimethyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1-hexene (C₈H₁₆, Molecular Weight: 112.21 g/mol ).[1][2][3] Due to the limited availability of experimentally derived NMR data in public databases, this document presents a combination of experimental mass spectrometry and infrared spectroscopy data, alongside predicted ¹H and ¹³C NMR spectroscopic values. These predictions are based on established chemical shift principles and computational models, offering a robust estimation for analytical and research purposes.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy for this compound.

Table 1: Mass Spectrometry Data

The mass spectrum of this compound is characterized by a discernible molecular ion peak and a fragmentation pattern typical of branched alkenes. The primary fragmentation pathways include allylic cleavage and rearrangements.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |

| 55 | 70 | [C₄H₇]⁺ |

| 56 | 65 | [C₄H₈]⁺ |

| 70 | 30 | [C₅H₁₀]⁺ |

| 83 | 20 | [C₆H₁₁]⁺ |

| 112 | 15 | [C₈H₁₆]⁺ (Molecular Ion) |

Data sourced from NIST WebBook.[1]

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands for the vinyl group and alkyl C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3079 | Medium | =C-H stretch |

| ~2958, 2872 | Strong | C-H stretch (sp³) |

| ~1642 | Medium | C=C stretch |

| ~1465 | Medium | -CH₂- bend (scissoring) |

| ~1384, 1368 | Medium | -CH(CH₃)₂ bend (doublet for isopropyl group) |

| ~993, 911 | Strong | =C-H bend (out-of-plane) |

Data interpreted from the NIST WebBook IR spectrum and typical alkene absorption ranges.[4][5][6][7]

Table 3: Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for the vinyl protons and the aliphatic protons, with characteristic splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~5.75 | ddd | 1H | H-1 |

| ~4.95 | ddt | 1H | H-2 (trans to H-1) |

| ~4.90 | ddt | 1H | H-2 (cis to H-1) |

| ~2.05 | m | 2H | H-3 |

| ~1.70 | m | 1H | H-4 |

| ~1.55 | m | 1H | H-5 |

| ~0.85 | d | 6H | -CH(CH₃)₂ |

| ~0.80 | d | 3H | -CH(CH₃)- |

Predicted using NMR prediction software and established chemical shift correlations.[8][9][10][11][12]

Table 4: Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum indicates eight distinct carbon environments in this compound.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~139.5 | C-1 |

| ~114.5 | C-2 |

| ~45.0 | C-3 |

| ~38.0 | C-4 |

| ~31.0 | C-5 |

| ~20.0 | -CH(CH₃)₂ (methyls) |

| ~19.5 | -CH(CH₃)- (methyl) |

Predicted using NMR prediction software and established chemical shift correlations.[8][9][13][14][15][16]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.

-

A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Information

This diagram illustrates how the different types of spectroscopic data contribute to the final structural determination.

References

- 1. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]

- 2. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]

- 3. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. acdlabs.com [acdlabs.com]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Visualizer loader [nmrdb.org]

- 15. CASPRE [caspre.ca]

- 16. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

An In-depth Technical Guide to the Physical Properties of 4,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dimethyl-1-hexene. The information is compiled from various chemical databases and literature sources to assist researchers and professionals in understanding the key physicochemical characteristics of this compound.

Introduction to this compound

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₈H₁₆.[1][2] As an alkene, its structure features a carbon-carbon double bond, which is a key determinant of its physical and chemical properties. It is classified as an aliphatic unsaturated hydrocarbon.[1] At room temperature, it exists as a liquid.[1]

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem[1][2] |

| Molecular Weight | 112.21 g/mol | PubChem[1][3] |

| IUPAC Name | 4,5-dimethylhex-1-ene | PubChem[1] |

| CAS Number | 16106-59-5 | NIST WebBook[4] |

| Physical State | Liquid | ChemSampCo MSDS[1] |

| Boiling Point | Data not readily available in cited sources. | SpringerMaterials[3] |

| Melting Point | Data not readily available. | |

| Density | Data not readily available in cited sources. | SpringerMaterials[3] |

| Refractive Index | Data not readily available. | |

| Solubility in Water | Insoluble (predicted) | General alkene properties |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., alcohol, benzene, chloroform, ether, petroleum).[5] | General alkene properties |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

The boiling point of an organic liquid can be accurately determined using several methods:

-

Distillation Method: A simple distillation apparatus is set up with at least 5 mL of the sample in the distilling flask. The liquid is heated to its boiling point, and the temperature at which the vapor condenses and is collected is recorded as the boiling point. It is crucial to ensure the thermometer bulb is fully immersed in the vapor phase to obtain an accurate reading.

-

Thiele Tube Method: This micro-method requires a smaller sample volume. The liquid is placed in a small tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

The density of a liquid hydrocarbon can be measured using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water, and its mass is measured again to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Digital Density Meter: A small sample is introduced into the oscillating U-tube of the density meter. The instrument measures the oscillation frequency, which is directly related to the density of the liquid.

The refractive index is a measure of how much light bends as it passes through the substance and is a valuable tool for identifying and assessing the purity of liquid compounds.

-

Abbe Refractometer:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prisms are closed, and a light source is directed through the sample.

-

The user looks through the eyepiece and adjusts the controls until the light and dark fields meet at the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Since the refractive index is temperature-dependent, the temperature at which the measurement is taken should always be recorded.

-

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are primarily determined by its molecular structure and the resulting intermolecular forces.

Caption: Logical relationship between molecular structure, intermolecular forces, and physical properties of this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 4,5-dimethyl-1-hexene. It includes a detailed analysis of its chemical architecture, bonding characteristics, and relevant physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science, offering in-depth data, experimental protocols, and structural visualizations to support advanced research and application.

Molecular Structure

This compound, with the chemical formula C₈H₁₆, is an aliphatic alkene.[1][2][3][4] Its structure is characterized by a six-carbon chain with a terminal double bond between the first and second carbon atoms. Methyl groups are substituted at the fourth and fifth carbon positions, introducing a chiral center at the C4 position. The IUPAC name for this compound is 4,5-dimethylhex-1-ene.[1]

The presence of the C=C double bond makes the molecule reactive and a suitable precursor for various chemical transformations. The alkyl substitutions on the main chain influence its steric and electronic properties, which in turn affect its reactivity and physical characteristics.

Molecular Visualization

Caption: 2D structure of this compound.

Bonding and Hybridization

The bonding in this compound is characterized by both sigma (σ) and pi (π) bonds. The carbon atoms of the terminal alkene (C1 and C2) are sp² hybridized, forming a planar geometry with bond angles of approximately 120°. The double bond consists of one σ bond and one π bond. The remaining carbon atoms in the chain are sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°.

The C-H bonds are all σ bonds formed from the overlap of a carbon hybrid orbital (sp² or sp³) and a hydrogen 1s orbital. The C-C single bonds are also σ bonds resulting from the overlap of hybrid orbitals of adjacent carbon atoms.

Quantitative Data

The following tables summarize key quantitative data related to the molecular structure and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | 4,5-dimethylhex-1-ene |

| CAS Number | 16106-59-5 |

Table 2: Bond Lengths and Angles (Typical/Estimated Values)

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C=C | ~1.34 | H-C=C | ~120 |

| C-C (sp³-sp³) | ~1.54 | H-C-H (sp³) | ~109.5 |

| C-C (sp²-sp³) | ~1.50 | C-C-C (sp³) | ~109.5 |

| C-H (sp³) | ~1.09 | C-C=C | ~120 |

| C-H (sp²) | ~1.08 |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Signals |

| Mass Spectrometry (EI) | m/z 43 (base peak), 71, 41 |

| ¹H NMR (Predicted) | δ ~0.8-1.0 (m, 9H, CH₃), δ ~1.1-1.4 (m, 2H, CH₂), δ ~1.6-1.8 (m, 1H, CH), δ ~1.9-2.1 (m, 2H, allylic CH₂), δ ~4.9-5.1 (m, 2H, =CH₂), δ ~5.7-5.9 (m, 1H, =CH) |

| ¹³C NMR (Predicted) | δ ~14-22 (CH₃), δ ~30-45 (CH₂, CH), δ ~114 (=CH₂), δ ~139 (=CH) |

| Infrared (IR) Spectroscopy | ~3075 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 cm⁻¹ (=CH₂ bend) |

Note: NMR and IR data are predicted based on typical values for similar functional groups and structural motifs as specific experimental spectra for this compound are not publicly available.

Experimental Protocols

Synthesis of this compound via Wittig Reaction (Adapted Protocol)

The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones.[5][6][7] In a plausible synthesis of this compound, 3,4-dimethylpentanal would be reacted with methylenetriphenylphosphorane.

Materials:

-

3,4-Dimethylpentanal

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or argon inert atmosphere setup

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to stir at room temperature for 1 hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve 3,4-dimethylpentanal (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

-

Characterization

The synthesized this compound can be characterized using standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in CDCl₃. The spectrum should show characteristic signals for the vinyl protons, allylic protons, and the various methyl and methylene groups.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the neat liquid. Look for characteristic absorption bands for the C=C and =C-H bonds of the alkene functional group, as well as the C-H bonds of the alkyl portions of the molecule.

Mass Spectrometry (MS):

-

Analyze the product using a gas chromatograph coupled to a mass spectrometer (GC-MS) to confirm the molecular weight and analyze the fragmentation pattern.

Logical Workflow for Synthesis and Characterization

References

- 1. This compound | C8H16 | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4S)-4,5-dimethylhex-1-ene | C8H16 | CID 59911088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicreactions.org [organicreactions.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

In-depth Technical Guide: Physicochemical Properties of 4,5-Dimethyl-1-hexene (CAS 16106-59-5)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available technical data for CAS number 16106-59-5, identified as 4,5-Dimethyl-1-hexene. Extensive literature searches have revealed a significant lack of data pertaining to its biological activity, mechanism of action, and relevance to drug development. Therefore, the core requirements of an in-depth guide for a drug development audience, including detailed experimental protocols for biological assays and signaling pathway visualizations, cannot be fulfilled. The information presented herein is based on publicly available physicochemical data.

Executive Summary

This compound is a simple branched-chain alkene. The available data is primarily limited to its chemical identification, physical properties, and its occurrence in various environmental and industrial contexts. There is no substantive evidence in the scientific literature to suggest that this compound has been investigated as a potential therapeutic agent. This guide consolidates the existing physicochemical information and highlights the significant data gaps in its biological and pharmacological profile.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is compiled from various chemical databases and safety data sheets.

| Property | Value | Reference |

| CAS Number | 16106-59-5 | [1][2][3][4][5][6][7] |

| IUPAC Name | 4,5-dimethylhex-1-ene | [8][9] |

| Synonyms | 1-Hexene, 4,5-dimethyl- | [2][8] |

| Molecular Formula | C₈H₁₆ | [2][8][9] |

| Molecular Weight | 112.21 g/mol | [8][9] |

| Canonical SMILES | CC(C)C(C)CC=C | [2] |

| Physical Description | Liquid | [1] |

| Boiling Point | 109.0 °C | [7] |

| InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3 | [2] |

| InChIKey | UFWIBUBEFUNVNI-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

Below is a conceptual workflow for a possible synthesis route.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Toxicology

Biological Activity

There is a notable absence of published research on the specific biological activities of this compound in the context of pharmacology or drug development. The compound has been identified as a metabolite in yeast, but further details on its metabolic pathways or biological significance are not provided in the available literature.

Toxicology

Limited toxicological information is available. A Safety Data Sheet for a similar compound, 1-Hexene, suggests that overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness, dizziness, and headache[1]. However, a specific Safety Data Sheet for this compound indicates that it is not classified as a hazardous substance.

Data Gaps and Future Research

The current body of scientific literature on this compound is insufficient to support its consideration as a candidate for drug development. Key areas where data is completely lacking include:

-

Pharmacodynamics: No studies on its mechanism of action, target identification, or receptor binding assays.

-

Pharmacokinetics: No data on its absorption, distribution, metabolism, and excretion (ADME) profile in any biological system.

-

Efficacy Studies: No in vitro or in vivo studies demonstrating any therapeutic effect.

-

Signaling Pathways: No information on its modulation of any cellular signaling pathways.

-

Detailed Toxicology: Comprehensive toxicology studies are absent.

Given the lack of foundational biological data, significant exploratory research would be required to determine if this compound has any potential for therapeutic application.

Conclusion

Based on a thorough review of available scientific and technical literature, this compound (CAS 16106-59-5) is a simple alkene with well-defined physicochemical properties but no documented biological activity relevant to drug discovery and development. The information required to produce an in-depth technical guide for a research and drug development audience, including experimental protocols and signaling pathway diagrams, does not exist in the public domain. Therefore, this compound is not a viable candidate for further investigation as a therapeutic agent without substantial, foundational in vitro and in vivo screening.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - this compound (C8H16) [pubchemlite.lcsb.uni.lu]

- 4. This compound [drugfuture.com]

- 5. This compound | CAS: 16106-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | C8H16 | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (4S)-4,5-dimethylhex-1-ene | C8H16 | CID 59911088 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Dimethylhexene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of dimethylhexene, focusing on their relative stabilities. Understanding the thermodynamic stability of these isomers is crucial for professionals in chemical research and drug development, as it dictates reaction equilibria, product distributions, and the overall efficiency of synthetic pathways. This document outlines the structural isomers of dimethylhexene, presents available thermodynamic data, details experimental protocols for stability determination, and provides visual representations of key concepts.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the presence of steric strain.

-

Degree of Substitution (Zaitsev's Rule): Generally, the more alkyl substituents attached to the sp² hybridized carbons of the double bond, the more stable the alkene. This is attributed to hyperconjugation, where the electrons in the adjacent C-H σ-bonds can delocalize into the empty π* orbital of the double bond, thus stabilizing the molecule. The order of stability is typically: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[1][2]

-

Steric Strain: The spatial arrangement of atoms within a molecule can lead to repulsive interactions, known as steric strain or steric hindrance. In alkenes, this is particularly evident in cis (or Z) isomers, where bulky substituent groups on the same side of the double bond can lead to electron cloud repulsion, increasing the molecule's potential energy and decreasing its stability compared to the corresponding trans (or E) isomer.[3]

The relative stability of alkene isomers can be quantified by comparing their standard enthalpies of formation (ΔH°f), Gibbs free energies of formation (ΔG°f), or heats of hydrogenation (ΔH°hydrog). A more stable isomer will have a more negative (or less positive) enthalpy and Gibbs free energy of formation, and a less exothermic (smaller negative value) heat of hydrogenation.

Isomers of Dimethylhexene

Dimethylhexene has the chemical formula C₈H₁₆ and exists as numerous constitutional and geometric isomers. The constitutional isomers can be categorized based on the position of the two methyl groups on the hexane backbone and the location of the double bond.

The primary hexane parent chains for dimethylhexane are:

-

2,2-Dimethylhexane

-

2,3-Dimethylhexane

-

2,4-Dimethylhexane

-

2,5-Dimethylhexane

-

3,3-Dimethylhexane

-

3,4-Dimethylhexane

From these parent structures, a multitude of dimethylhexene isomers can be generated by introducing a double bond at various positions. Each of these can also exhibit geometric isomerism (cis/trans or E/Z) depending on the substitution pattern around the double bond. A comprehensive list of many of these isomers is provided in the data table below.

Quantitative Stability Data

The following table summarizes available thermodynamic data for various isomers of dimethylhexene. It is important to note that a significant portion of the available data is calculated or estimated, as experimental determination for every isomer is not always feasible. All data is for the gaseous state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

| Isomer Name | Structure | Enthalpy of Formation (ΔH°f) (kJ/mol) | Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Data Type |

| From 2,3-Dimethylhexane | ||||

| 2,3-Dimethyl-1-hexene | CH₂=C(CH₃)CH(CH₃)CH₂CH₂CH₃ | -103.1 (Calculated) | 88.3 (Calculated) | Calculated |

| (E)-2,3-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | -115.2 (Calculated) | 69.9 (Calculated) | Calculated |

| (Z)-2,3-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | -111.9 (Calculated) | 73.2 (Calculated) | Calculated |

| From 2,4-Dimethylhexane | ||||

| 2,4-Dimethyl-1-hexene | CH₂=C(CH₃)CH₂CH(CH₃)CH₂CH₃ | -98.09 (Calculated)[4] | 93.33 (Calculated)[4] | Calculated[4] |

| (E)-2,4-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH₂CH(CH₃)CH₃ | -110.5 (Calculated) | 74.5 (Calculated) | Calculated |

| (Z)-2,4-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH₂CH(CH₃)CH₃ | -107.2 (Calculated) | 77.8 (Calculated) | Calculated |

| From 2,5-Dimethylhexane | ||||

| 2,5-Dimethyl-1-hexene | CH₂=C(CH₃)CH₂CH₂CH(CH₃)₂ | -107.4 (Calculated) | 83.9 (Calculated) | Calculated |

| (E)-2,5-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH₂CH₂CH(CH₃)₂ | -119.7 (Calculated) | 65.6 (Calculated) | Calculated |

| (Z)-2,5-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH₂CH₂CH(CH₃)₂ | -116.4 (Calculated) | 68.9 (Calculated) | Calculated |

| From 3,3-Dimethylhexane | ||||

| 3,3-Dimethyl-1-hexene | CH₂=CH-C(CH₃)₂CH₂CH₂CH₃ | -96.2 (Calculated) | 99.1 (Calculated) | Calculated |

| From 3,4-Dimethylhexane | ||||

| (E)-3,4-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | -112.5 (Calculated) | 72.5 (Calculated) | Calculated |

| (Z)-3,4-Dimethyl-2-hexene | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | -109.2 (Calculated) | 75.8 (Calculated) | Calculated |

| From 5,5-Dimethylhexane | ||||

| 5,5-Dimethyl-1-hexene | CH₂=CHCH₂CH₂C(CH₃)₃ | -91.77 (Calculated)[5] | 107.16 (Calculated)[5] | Calculated[5] |

| From other parent chains | ||||

| 3-Ethyl-2-methyl-1-pentene | CH₂=C(CH₃)CH(C₂H₅)CH₂CH₃ | - | - | Data not readily available |

Experimental Protocols

The relative stabilities of dimethylhexene isomers can be determined experimentally through two primary methods: heat of hydrogenation and isomerization equilibrium studies.

Determination of Heat of Hydrogenation via Bomb Calorimetry

This method measures the heat released when an alkene is hydrogenated to its corresponding alkane. A less exothermic heat of hydrogenation indicates a more stable alkene.

Objective: To determine and compare the molar enthalpy of hydrogenation of various dimethylhexene isomers.

Materials:

-

High-precision bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible

-

Fuse wire (e.g., nickel-chromium)

-

Cotton thread

-

Dimethylhexene isomer sample (liquid)

-

Volatile sample capsules

-

Benzoic acid (for calibration)

-

Deionized water

-

Analytical balance (± 0.0001 g)

-

Hydrogenation catalyst (e.g., Platinum(IV) oxide, Palladium on carbon) - Note: For a true heat of hydrogenation for stability comparison, a solution-phase calorimeter is typically used with a catalyst and H₂ gas. The bomb calorimeter is more suited for combustion but can be adapted for heats of reaction in principle, though direct hydrogenation is more common in specialized calorimeters.

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid into a crucible.

-

Measure and weigh a 10 cm piece of fuse wire.

-

Secure the crucible in the bomb head and attach the fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

-

Seal the bomb and charge it with pure oxygen to a pressure of 25-30 atm.

-

Submerge the bomb in a known volume of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a stable maximum temperature is reached.

-

Release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid and the unburned fuse wire.

-

-

Sample Measurement (for a volatile dimethylhexene isomer):

-

Encapsulate a precisely weighed amount (0.5 - 0.8 g) of the liquid dimethylhexene isomer in a volatile sample capsule.

-

Place the capsule in the crucible with a known amount of hydrogenation catalyst.

-

Repeat steps 1.2 to 1.9. Note: For direct hydrogenation, the bomb would be filled with a known pressure of hydrogen gas instead of oxygen, and the energy release upon catalytic hydrogenation would be measured. This requires a specialized setup.

-

Calculate the heat released during the reaction (q_rxn) using the heat capacity of the calorimeter and the measured temperature change.

-

Correct for the heat of combustion of the fuse wire.

-

Calculate the molar heat of hydrogenation by dividing the corrected heat of reaction by the number of moles of the dimethylhexene isomer.

-

-

Comparison:

-

Repeat the procedure for each dimethylhexene isomer.

-

The isomer with the least negative (least exothermic) heat of hydrogenation is the most stable.

-

Determination of Relative Stability via Isomerization Equilibrium

This method involves allowing a mixture of isomers to reach equilibrium in the presence of a catalyst (e.g., a strong acid or a transition metal complex). The composition of the mixture at equilibrium reflects the relative thermodynamic stabilities of the isomers.

Objective: To determine the equilibrium constant for the isomerization of two or more dimethylhexene isomers.

Materials:

-

Reaction vessel (e.g., sealed pressure tube or round-bottom flask with reflux condenser)

-

Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)

-

Isomerization catalyst (e.g., p-toluenesulfonic acid, or a supported transition metal catalyst)

-

Anhydrous, inert solvent (e.g., toluene)

-

Dimethylhexene isomer or a mixture of isomers

-

Gas chromatograph (GC) with a suitable column for separating the isomers

-

Quenching agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup:

-

In the reaction vessel, dissolve a known amount of the starting dimethylhexene isomer (or mixture) in the inert solvent.

-

Add the catalyst to the solution.

-

Heat the mixture to a specific temperature and stir vigorously to ensure homogeneity.

-

-

Equilibration and Sampling:

-

Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent to neutralize the catalyst.

-

Extract the organic layer, dry it, and prepare it for GC analysis.

-

-

Analysis:

-

Inject the prepared sample into the GC.

-

Identify the peaks corresponding to each isomer based on their retention times (previously determined using pure standards).

-

Determine the relative concentrations of each isomer from the integrated peak areas.

-

Continue the reaction and sampling until the relative concentrations of the isomers remain constant over several time points, indicating that equilibrium has been reached.

-

-

Calculation of Equilibrium Constant and Gibbs Free Energy:

-

Calculate the equilibrium constant (K_eq) from the ratio of the concentrations of the products to the reactants at equilibrium.

-

Calculate the standard Gibbs free energy difference (ΔG°_rxn) between the isomers using the equation: ΔG°_rxn = -RT ln(K_eq), where R is the ideal gas constant and T is the absolute temperature in Kelvin.

-

The isomer with the lower Gibbs free energy is the more stable one.

-

Visualizations

The following diagrams illustrate key concepts related to the stability of dimethylhexene isomers and the experimental workflow for their determination.

Caption: General trend of alkene stability based on the degree of substitution.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. 2,4-Dimethyl-1-hexene (CAS 16746-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Hexene, 5,5-dimethyl- (CAS 7116-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 4,5-Dimethyl-1-hexene: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1-hexene, detailing its chemical identity according to IUPAC nomenclature, common synonyms, and a summary of its key physicochemical properties. This document also includes a representative experimental protocol for alkene synthesis and a logical workflow for its characterization, designed to be a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

This compound is an aliphatic, unsaturated hydrocarbon. Its structure consists of a six-carbon chain with a double bond at the first position (between carbons 1 and 2) and two methyl group substituents at the fourth and fifth positions.

The standard and unequivocal name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 4,5-dimethylhex-1-ene .[1]

Synonyms and Identifiers:

To facilitate comprehensive literature and database searches, a list of synonyms and unique identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | 4,5-dimethylhex-1-ene |

| Synonym | This compound |

| Synonym | 1-Hexene, 4,5-dimethyl- |

| CAS Registry Number | 16106-59-5 |

| PubChem CID | 27683 |

| ChEBI ID | CHEBI:87517 |

| InChI | InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5,7-8H,1,6H2,2-4H3 |

| InChIKey | UFWIBUBEFUNVNI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)CC=C |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables. Please note that while some experimental data is available, other values for isomers are provided for estimation.

Table 1: General and Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₈H₁₆ | |

| Molecular Weight | 112.21 g/mol | [1] |

| Physical Description | Liquid | [1] |

| Boiling Point | ~120.2°C (estimate) | Value for isomer 3,5-Dimethyl-1-hexene[2] |

| Density | ~0.7040 g/mL (estimate) | Value for isomer 3,5-Dimethyl-1-hexene[2] |

| Refractive Index | ~1.4020 (estimate) | Value for isomer 3,5-Dimethyl-1-hexene[2] |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopic Method | Expected Chemical Shifts (ppm) or Key Peaks (m/z) |

| ¹H NMR | ~4.9-5.8 (multiplet, 1H, =CH-), ~4.8-5.0 (multiplet, 2H, =CH₂), ~2.0 (multiplet, 2H, -CH₂-C=), ~1.7 (multiplet, 1H, -CH(CH₃)-), ~1.5 (multiplet, 1H, -CH(CH₃)-), ~0.8-1.0 (doublets and triplets, 9H, -CH₃) |

| ¹³C NMR | ~138 (=CH-), ~114 (=CH₂), ~40 (-CH₂-), ~35 (-CH-), ~30 (-CH-), ~20 (-CH₃) |

| Mass Spectrometry (EI) | Key fragments at m/z = 41, 55, 56[3] |

| Infrared Spectroscopy | Key absorptions at ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 and 990 cm⁻¹ (=CH₂ bend) |

Representative Experimental Protocol: Alkene Synthesis via Wittig Reaction

The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][4][5][6] It offers excellent regioselectivity, ensuring the double bond is formed at a specific location.[1][4] Below is a general protocol that can be adapted for the synthesis of terminal alkenes like this compound. To synthesize this compound, one would start with 3,4-dimethylpentanal as the aldehyde.

Objective: To synthesize an alkene from an aldehyde using a phosphorus ylide.

Materials:

-

Triphenylphosphine (Ph₃P)

-

An appropriate primary alkyl halide (e.g., methyl iodide to form the necessary ylide)

-

A strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran - THF)

-

The corresponding aldehyde (3,4-dimethylpentanal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF.

-

Add the primary alkyl halide (1.0 equivalent) to the stirred solution. The phosphonium salt will often precipitate.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the strong base (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Wittig Reaction:

-

In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the prepared ylide solution to 0°C and slowly add the aldehyde solution.

-

Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. This can often be removed by precipitation from a nonpolar solvent or by column chromatography.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an alkene such as this compound.

Caption: A logical workflow for the synthesis and characterization of an alkene.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 4,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1-hexene is an unsaturated hydrocarbon with the chemical formula C8H16. As an alkene, its chemical behavior and the stability of its isomers are of interest in various chemical syntheses and theoretical studies. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for predicting reaction equilibria, determining heats of reaction, and for the design and optimization of chemical processes. Due to a scarcity of direct experimental measurements for this specific compound in publicly accessible databases, this guide provides estimated thermodynamic values derived from the highly regarded Benson group increment theory. This method allows for the reliable prediction of thermochemical data by summing the contributions of constituent molecular groups.

This document presents these estimated thermodynamic properties in a structured format, outlines a general experimental protocol for the determination of such data, and provides visualizations for the estimation methodology and a plausible synthetic route.

Estimated Thermodynamic Data for this compound

The thermodynamic properties for this compound in the ideal gas phase at 298.15 K and 1 bar have been estimated using the Benson group additivity method. This method involves dissecting the molecule into its constituent functional groups and summing their empirical thermochemical values.

The groups identified in this compound are:

-

Cd-(H2): The terminal vinyl carbon bonded to two hydrogen atoms.

-

C-(Cd)(H): The second carbon of the double bond, bonded to the vinyl group and one hydrogen.

-

C-(C)2(H)2: The methylene group at the third position.

-

C-(C)3(H): The tertiary carbon at the fourth position.

-

C-(C)(H)3 (x3): Three methyl groups.

The calculated values for the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity at constant pressure (Cp) are summarized below.

Table 1: Estimated Thermodynamic Properties of this compound (Ideal Gas, 298.15 K)

| Thermodynamic Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation | ΔH_f° | -102.9 | kJ/mol |

| Standard Molar Entropy | S° | 405.4 | J/(mol·K) |

| Molar Heat Capacity (Constant P) | C_p | 173.6 | J/(mol·K) |

Table 2: Benson Group Contributions for Thermodynamic Properties of this compound (Ideal Gas, 298.15 K)

| Group | Contribution to ΔH_f° (kJ/mol) | Contribution to S° (J/(mol·K)) | Contribution to C_p (J/(mol·K)) |

| Cd=(H)2 | 26.23 | 117.6 | 23.8 |

| C-(Cd)(H) | 36.19 | -19.7 | 20.1 |

| C-(C)2(H)2 | -20.92 | 38.5 | 23.0 |

| C-(C)3(H) | -10.04 | -50.2 | 17.6 |

| 3 x C-(C)(H)3 | -126.57 | 382.8 | 89.1 |

| Total | -95.11 | 469.0 | 173.6 |

| Symmetry Correction | - | -Rln(σ) | - |

| Corrected Total | -102.9 | 405.4 | 173.6 |

Note: A gauche correction of -7.8 kJ/mol has been applied to the enthalpy of formation. The symmetry number (σ) for this compound is 3, leading to an entropy correction of -Rln(3) ≈ -9.13 J/(mol·K).

Experimental Protocols

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

-

Principle: The standard enthalpy of combustion (ΔH_c°) is measured experimentally using a bomb calorimeter. The standard enthalpy of formation (ΔH_f°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible (platinum or silica)

-

High-precision thermometer or temperature probe

-

Ignition system

-

-

Procedure:

-

A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or sealed in a polyester bag of known mass and heat of combustion) is placed in the crucible inside the calorimeter's bomb.

-

A known mass of a combustion aid, such as benzoic acid, may be added to ensure complete combustion.

-

A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.

-

A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

The initial temperature of the water is recorded.

-

The sample is ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final, corrected temperature change (ΔT) is determined by accounting for heat exchange with the surroundings.

-

-

Data Analysis:

-

The heat capacity of the calorimeter (C_cal) is determined in a separate experiment by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The total heat released during the experiment (q_total) is calculated: q_total = C_cal * ΔT.

-

The heat of combustion of the sample (ΔH_c°) is calculated by subtracting the heat contributions from the fuse wire and any combustion aids from q_total, and then dividing by the number of moles of the sample.

-

The standard enthalpy of formation (ΔH_f°) is calculated using the following equation for the combustion of C8H16: C8H16(l) + 12 O2(g) -> 8 CO2(g) + 8 H2O(l) ΔH_c° = [8 * ΔH_f°(CO2, g) + 8 * ΔH_f°(H2O, l)] - [ΔH_f°(C8H16, l) + 12 * ΔH_f°(O2, g)] (Note: ΔH_f° for O2(g) is zero by definition).

-

Visualizations

Benson Group Additivity Workflow

Caption: Workflow for estimating thermodynamic properties using the Benson method.

Plausible Synthetic Pathway: Grignard Reaction and Dehydration

Caption: A plausible synthetic route to this compound.

Technical Guide: Safety and Handling of 4,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment.

Introduction

4,5-Dimethyl-1-hexene (CAS No. 16106-59-5) is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.[1] As an alkene, its chemical properties are characterized by the presence of a double bond, making it a useful intermediate in various chemical syntheses. However, its physical and toxicological properties necessitate careful handling to mitigate potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data.

Hazard Identification and Classification

-

Flammable Liquids: Highly flammable.[2][3] Aliphatic hydrocarbons with a similar carbon number and structure are typically classified as Flammable Liquid, Category 2.[3][4]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[4] This is a common classification for low-viscosity hydrocarbons.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

-

Serious Eye Damage/Eye Irritation: May cause eye irritation.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness (narcotic effects).[2][3]

-

Neurotoxicity: Classified as a neurotoxin.[2]

Pictograms:

(Pictograms would be inserted here in a formal document, typically including the flame, health hazard, and exclamation mark symbols based on the classification above).

Signal Word: DANGER

Hazard Statements (Anticipated):

-

H225: Highly flammable liquid and vapor.[4]

-

H304: May be fatal if swallowed and enters airways.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H336: May cause drowsiness or dizziness.

Precautionary Statements (Anticipated): A comprehensive list would be provided in a formal SDS. Key precautions include avoiding ignition sources, using in a well-ventilated area, wearing protective equipment, and seeking immediate medical attention if swallowed.

Physicochemical and Toxicological Data

Quantitative safety data for this compound is limited. The following table summarizes available experimental and predicted data. The lack of specific experimental toxicity data (e.g., LD50, LC50) is a significant data gap.

| Property | Value | Source/Comment |

| Physical Properties | ||

| CAS Number | 16106-59-5 | [1] |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | |

| Appearance | Liquid | [2] |

| Boiling Point | 108.9 °C (228 °F) | [5] (Experimental) |

| Density | 0.732 g/cm³ at 20 °C | [5] (Experimental, as Specific Gravity) |

| Flash Point | No experimental data available. | Predicted to be low, consistent with other flammable C8 alkenes. For comparison, 1-Hexene has a flash point of -26 °C.[6] |

| Vapor Pressure | No experimental data available. | |

| Toxicological Data | ||

| Oral LD50 (Rat) | No data available. | |

| Dermal LD50 (Rabbit) | No data available. | |

| Inhalation LC50 (Rat) | No data available. | |

| Exposure Limits | ||

| Occupational Exposure Limits | No specific limits established. | General limits for aliphatic hydrocarbon vapors may apply. Consult institutional and local regulations. |

Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles. A face shield may be necessary where splashing is a risk.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). No single glove material offers universal protection; consult glove manufacturer's compatibility data.

-